molecular formula C12H15ClFNO B3266034 1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol CAS No. 415957-98-1

1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol

Cat. No.: B3266034
CAS No.: 415957-98-1
M. Wt: 243.7 g/mol
InChI Key: BCRJNVAVUJIGET-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol is a piperidine derivative featuring a 2-chloro-6-fluorobenzyl substituent at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. The 2-chloro-6-fluorobenzyl group enhances lipophilicity and may influence binding affinity to enzymes or receptors, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)8-15-6-2-3-9(16)7-15/h1,4-5,9,16H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRJNVAVUJIGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Piperidine and Pyrrolidine Analogs

  • 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol Core Structure: Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring). Substituents: Identical 2-chloro-6-fluorobenzyl group and 3-OH. Pyrrolidine derivatives are explored for antitubercular activity, as seen in compound 92 (a pyrrole analog with the same benzyl group), which inhibits M. tuberculosis ClpP1P2 peptidase . Synthesis: Similar reduction methods (e.g., sodium borohydride) are used for hydroxylated heterocycles, as seen in piperidin-3-ol synthesis from piperidin-3-one .
  • Positional Isomers :

    • 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (hydroxyl at 4-position):
  • Altered hydrogen-bonding geometry may affect solubility and receptor interactions compared to the 3-ol derivative .

Pyrazole and Pyrrole Derivatives

  • GSK613 (Pyrazole Derivative) :

    • Structure : N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine.
    • Activity : Direct inhibitor of InhA in M. tuberculosis, with optimized ADMET properties for preclinical development .
    • Comparison : The pyrazole-thiadiazole core introduces rigidity and electronic effects distinct from piperidine, likely enhancing specificity for bacterial targets.
  • Compound 92 (Pyrrole Derivative): Structure: 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate. Activity: Anti-tubercular via ClpP1P2 inhibition. The ester group and phenethylamino side chain add polarity and bulk, contrasting with the simpler piperidin-3-ol structure .

Ether-Linked and Diazepane Derivatives

  • 6-((2-Chloro-6-fluorobenzyl)oxy)indoline (Compound 28) :

    • Structure : Benzyl ether-linked indoline.
    • Synthesis : Prepared via nucleophilic substitution, demonstrating the versatility of the 2-chloro-6-fluorobenzyl group in forming stable ethers .
    • Application : Used as intermediates in RORγ agonist development, highlighting divergent therapeutic applications compared to piperidine-based compounds.
  • 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane: Core Structure: 7-membered diazepane ring.

Physicochemical and Pharmacokinetic Considerations

  • ADMET Profiles :
    • GSK613 exhibited favorable ADMET properties in preclinical studies, including metabolic stability and low cytotoxicity .
    • Piperidin-3-ol derivatives may require optimization of the hydroxyl group’s position (3 vs. 4) to balance solubility and target affinity .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol is a piperidine derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a chlorobenzyl group and a hydroxyl group at the 3-position. Its molecular formula is C13H14ClFNOC_{13}H_{14}ClFNO with a molecular weight of approximately 273.71 g/mol. The presence of chlorine and fluorine atoms enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. This compound has been studied for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and neuropharmacology.

Key Mechanistic Insights:

  • Receptor Binding : The compound may bind to dopamine D2 receptors, leading to potential antipsychotic effects.
  • Enzyme Inhibition : It has shown inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which can enhance the levels of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

This compound exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like properties, possibly through its action on serotonin receptors.
  • Antipsychotic Potential : Its interaction with dopamine receptors indicates potential use in treating schizophrenia or other psychotic disorders.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
In vitro studies Demonstrated inhibition of dopamine reuptake, suggesting potential antidepressant effects.
Animal models Showed reduced symptoms of anxiety and depression in rodent models when administered at specific dosages.
Mechanistic studies Identified binding affinity to serotonin and dopamine receptors, indicating multifaceted action on neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound on PC12 cells exposed to neurotoxic agents. The results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its potential utility in neurodegenerative disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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